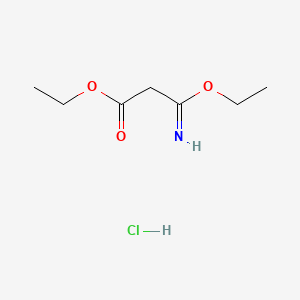

Ethyl 3-ethoxy-3-iminopropionate hydrochloride

Vue d'ensemble

Description

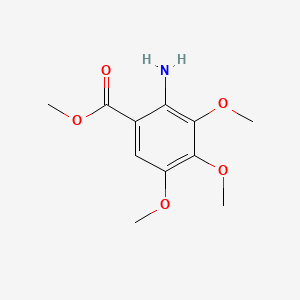

Ethyl 3-ethoxy-3-iminopropionate hydrochloride (EIPH) is an organic compound belonging to the family of iminopropionates. It is a white, crystalline solid with a molecular weight of 212.6 g/mol. EIPH is a derivative of ethyl 3-ethoxy-3-iminopropionate, which is an important intermediate in the synthesis of several drugs, such as benzodiazepines, non-steroidal anti-inflammatory drugs (NSAIDs), and anticonvulsants. EIPH is also used as a reagent in organic synthesis, as an intermediate in the synthesis of other compounds, and as a pharmaceutical excipient.

Applications De Recherche Scientifique

Synthesis of Pyrazolones

Ethyl 3-ethoxy-3-iminopropionate hydrochloride is used in the synthesis of 1-aryl-3-nitroanilino-5-pyrazolones. This process involves the initial reaction of this compound with a nitroaniline in methanol to produce an imidate ester. This ester is then reacted with arylhydrazine to form an amidine, which is subsequently cyclized with a base to produce the pyrazolone compounds (Tracy, 1979).

Preparation of Schiff and Mannich Bases

Ethyl imidate hydrochlorides, including this compound, are prepared and used to synthesize Schiff and Mannich bases of isatin derivatives. This synthesis involves treating ethyl imidate hydrochlorides with ethyl carbazate, followed by reactions with hydrazine hydrate and isatin derivatives to form the Schiff bases (Bekircan & Bektaş, 2008).

Synthesis of Ethyl Esters

Ethyl esters of various acids, such as malonamic, succinamic, and glutaramic acids, are synthesized using this compound. The compound is converted into iminoether hydrochlorides, which are then thermally decomposed to produce these ethyl esters (Tolman, Cabak, & Beneš, 1974).

Formation of Pyrimidine Derivatives

In the synthesis of pyrimidine derivatives, this compound reacts with various amidines. This reaction produces different pyrimidine compounds, depending on the specific amidine and conditions used (Takamizawa & Hirai, 1964).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation, and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin or eyes . Contaminated clothing should be removed and washed before reuse . In case of skin contact, wash with plenty of soap and water . If skin or eye irritation persists, get medical advice/attention .

Mécanisme D'action

Target of Action

Ethyl 3-ethoxy-3-iminopropionate hydrochloride, also known as ethyl 3-ethoxy-3-iminopropanoate hydrochloride, primarily targets the respiratory system . The compound’s interaction with this system is crucial for its function.

Mode of Action

It is known that the compound has a high anesthetic effect and is commonly used in medical and dental surgeries .

Pharmacokinetics

It is known that the compound is sensitive to air, moisture, and heat , which may influence its bioavailability.

Result of Action

This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is used as a local anesthetic, providing a high level of anesthesia for skin, mucous membranes, and muscles .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. The compound is known to be air-sensitive, hygroscopic, and heat-sensitive . Therefore, it should be stored under inert gas at a temperature between 0-10°C to maintain its stability and efficacy.

Analyse Biochimique

Biochemical Properties

Ethyl 3-ethoxy-3-iminopropionate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may affect metabolic pathways by altering the flux of metabolites and the activity of key enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. This compound may act as an enzyme inhibitor or activator, depending on the context of the reaction. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. It has been observed that this compound can degrade under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall effectiveness and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can determine its interactions with other biomolecules and its overall biochemical effects .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-ethoxy-3-iminopropionate hydrochloride involves the reaction of ethyl 3-ethoxyacrylate with hydroxylamine hydrochloride to form ethyl 3-ethoxy-3-hydroxyimino propionate, which is then reacted with hydrochloric acid to form the final product.", "Starting Materials": [ "Ethyl 3-ethoxyacrylate", "Hydroxylamine hydrochloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl 3-ethoxyacrylate is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form ethyl 3-ethoxy-3-hydroxyimino propionate.", "Step 2: The resulting product from step 1 is then reacted with hydrochloric acid to form Ethyl 3-ethoxy-3-iminopropionate hydrochloride.", "Step 3: The product is then purified by recrystallization or other suitable methods." ] } | |

Numéro CAS |

2318-25-4 |

Formule moléculaire |

C7H14ClNO3 |

Poids moléculaire |

195.64 g/mol |

Nom IUPAC |

(1,3-diethoxy-3-oxopropylidene)azanium;chloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h8H,3-5H2,1-2H3;1H |

Clé InChI |

HYMXUYQKXCHWDC-UHFFFAOYSA-N |

SMILES |

CCOC(=N)CC(=O)OCC.Cl |

SMILES canonique |

CCOC(=[NH2+])CC(=O)OCC.[Cl-] |

Autres numéros CAS |

2318-25-4 |

Description physique |

WetSolid |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of ethyl 3-ethoxy-3-iminopropionate hydrochloride in the synthesis of 1-aryl-3-nitroanilino-5-pyrazolones?

A1: this compound serves as a crucial starting material in this synthesis []. The reaction proceeds in three main steps:

Q2: Are there any advantages to this synthetic approach compared to other methods for pyrazolone synthesis?

A2: Yes, the paper highlights that this method offers a convenient one-flask synthesis []. This suggests several advantages, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Naphtho[1,8-bc]furan-2-one](/img/structure/B1294282.png)